2-Fluoro-N,N,4-trimethyl-5-nitroaniline
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Overview
Description
2-Fluoro-N,N,4-trimethyl-5-nitroaniline is an organic compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol It is a derivative of aniline, featuring a fluorine atom, three methyl groups, and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 2-Fluoro-N,N,4-trimethyl-5-nitroaniline typically involves multiple steps. One common method includes the nitration of 2-fluoroaniline, followed by methylation. The nitration process involves the reaction of 2-fluoroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-N,N,4-trimethyl-5-nitroaniline undergoes various chemical reactions, including:
Scientific Research Applications
2-Fluoro-N,N,4-trimethyl-5-nitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-N,N,4-trimethyl-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .
Comparison with Similar Compounds
2-Fluoro-N,N,4-trimethyl-5-nitroaniline can be compared with similar compounds such as:
2-Fluoro-5-nitroaniline: This compound lacks the additional methyl groups, making it less bulky and potentially less reactive.
4-Fluoro-2-nitroaniline: The position of the nitro and fluorine groups is different, leading to variations in reactivity and applications.
5-Fluoro-2-nitroaniline: Similar to 2-Fluoro-5-nitroaniline but with different substitution patterns, affecting its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a compound of significant interest in various research and industrial applications.
Properties
Molecular Formula |
C9H11FN2O2 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-fluoro-N,N,4-trimethyl-5-nitroaniline |
InChI |
InChI=1S/C9H11FN2O2/c1-6-4-7(10)9(11(2)3)5-8(6)12(13)14/h4-5H,1-3H3 |
InChI Key |
ALASDIOGMWXFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N(C)C)F |
Origin of Product |
United States |
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